molecular formula C6H8N2O B2655602 1,2-Dimethyl-1H-imidazole-4-carbaldehyde CAS No. 1038776-26-9

1,2-Dimethyl-1H-imidazole-4-carbaldehyde

Cat. No.: B2655602
CAS No.: 1038776-26-9
M. Wt: 124.143
InChI Key: MDHCPCYBLAMKAG-UHFFFAOYSA-N
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Description

1,2-Dimethyl-1H-imidazole-4-carbaldehyde is a derivative of imidazole, a five-membered heterocyclic compound containing nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two methyl groups at positions 1 and 2, and an aldehyde group at position 4. Imidazole derivatives are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Mechanism of Action

The mechanism of action of “1,2-Dimethyl-1H-imidazole-4-carbaldehyde” in chemical reactions often involves the formation of an intermediate compound. For example, in the reaction with an amine, an α-aminoaldehyde intermediate is formed, which then undergoes dehydrative cyclization to form the desired product .

Safety and Hazards

“1,2-Dimethyl-1H-imidazole-4-carbaldehyde” is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Prolonged or repeated exposure can lead to sensitization, causing allergic reactions in some individuals .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dimethyl-1H-imidazole-4-carbaldehyde can be synthesized through various methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild and allow for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the use of 4-bromo-1H-imidazole, which is reacted with a Grignard reagent followed by treatment with n-butyllithium .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration.

Chemical Reactions Analysis

Types of Reactions

1,2-Dimethyl-1H-imidazole-4-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methyl groups can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

    Oxidation: 1,2-Dimethyl-1H-imidazole-4-carboxylic acid.

    Reduction: 1,2-Dimethyl-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Dimethyl-1H-imidazole-4-carbaldehyde is unique due to the presence of both methyl groups and the aldehyde group, which confer distinct chemical and biological properties

Properties

IUPAC Name

1,2-dimethylimidazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O/c1-5-7-6(4-9)3-8(5)2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHCPCYBLAMKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN1C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

According to Step 1 of Reference Example 8-47, by use of 2-methyl-1H-imidazole-5-carbaldehyde (500 mg, 4.54 mmol) dissolved in N,N-dimethylformamide (7.5 mL), potassium carbonate (1.25 g, 9.08 mmol) and methyl iodide (0.311 mL, 4.99 mmol), the mixture was stirred and reacted at room temperature for 3 hours. Then, purification by preparative thin-layer chromatography (chloroform/methanol=20/1) was performed to give 1,2-dimethyl-1H-imidazole-5-carbaldehyde (125 mg, yield: 22%) and 1,2-dimethyl-1H-imidazole-4-carbaldehyde (12.7 mg, yield: 2%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step Two
Quantity
0.311 mL
Type
reactant
Reaction Step Two
Quantity
7.5 mL
Type
solvent
Reaction Step Three

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